8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide
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Overview
Description
8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide is a synthetic organic compound that features a chromene core structure with methoxy and trifluoromethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group is known to enhance the compound’s lipophilicity and metabolic stability, which can improve its binding affinity and selectivity for the target . The chromene core structure may also play a role in modulating the compound’s biological activity by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
N-(4-trifluoromethoxyphenyl)urea: Known for its inhibitory activity against soluble epoxide hydrolase.
Metaflumizone: An insecticide that acts by blocking sodium channels in pests.
3-(trifluoromethyl)aniline: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. The presence of both methoxy and trifluoromethoxy groups enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO4/c1-24-15-4-2-3-11-9-12(10-25-16(11)15)17(23)22-13-5-7-14(8-6-13)26-18(19,20)21/h2-9H,10H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYAROMCBLFQQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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